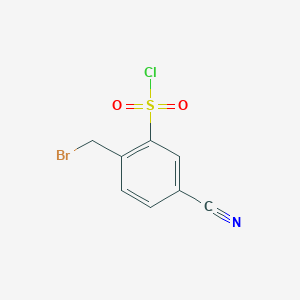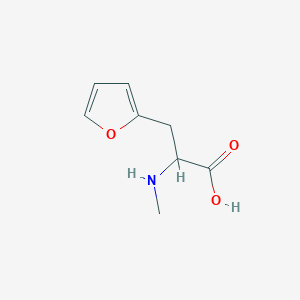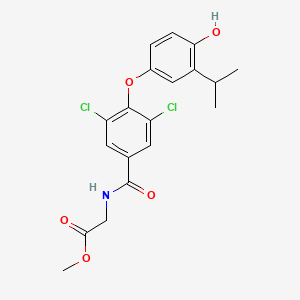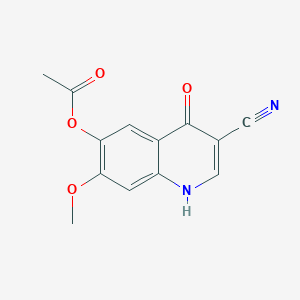
9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one: is a complex organic compound that features a unique structure combining benzimidazole and anthracene moieties. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure suggests potential for interesting chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzimidazole moiety, which is then coupled with an anthracene derivative. The key steps include:
Preparation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Coupling with Anthracene: The benzimidazole derivative is then reacted with an anthracene derivative, typically involving a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions to improve yield and purity, as well as ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the anthracene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced under appropriate conditions to modify the benzimidazole or anthracene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one is not fully understood. its structure suggests that it may interact with various molecular targets, including enzymes and receptors. The hydroxyl groups and aromatic rings can participate in hydrogen bonding and π-π interactions, which could influence its biological activity.
類似化合物との比較
Similar Compounds
Anthraquinone: Shares the anthracene core but lacks the benzimidazole moiety.
Benzimidazole: Contains the benzimidazole structure but lacks the anthracene core.
Hydroxyanthracene Derivatives: Compounds like 1,8-dihydroxyanthracene share similar hydroxylation patterns.
Uniqueness
- The combination of benzimidazole and anthracene moieties in 3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one provides a unique structure that can exhibit distinct chemical and biological properties not found in simpler analogs.
特性
CAS番号 |
824421-34-3 |
|---|---|
分子式 |
C21H14N2O4 |
分子量 |
358.3 g/mol |
IUPAC名 |
3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C21H14N2O4/c24-13-7-11-5-10-6-12(21-22-14-3-1-2-4-15(14)23-21)8-16(25)18(10)20(27)19(11)17(26)9-13/h1-4,6-9,24-26H,5H2,(H,22,23) |
InChIキー |
GKBMANPTODITCM-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=CC(=C2)C3=NC4=CC=CC=C4N3)O)C(=O)C5=C1C=C(C=C5O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)

![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)




![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)


